(5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
Description
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NOS/c10-7-3-6(4-15-7)8(14)13-2-1-9(11,12)5-13/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYVQOFCVMCCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNOS, with a molecular weight of approximately 277.13 g/mol. The compound features a bromothiophene ring and a difluoropyrrolidine moiety, which contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNOS |
| Molecular Weight | 277.13 g/mol |
| CAS Number | 1934411-19-4 |
| Melting Point | Not specified |
| Solubility | Moderate in polar solvents |
Research indicates that the compound exhibits several biological activities, primarily through modulation of various biochemical pathways. It has shown promise in the following areas:
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines by targeting specific signaling pathways associated with inflammation.
- Anticancer Properties : Preliminary studies suggest that it could induce apoptosis in cancer cells by disrupting cell cycle progression and activating caspase pathways.
- Neuroprotective Effects : There is evidence that the compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of various brominated compounds, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro. The effective concentration (EC50) was determined to be around 10 µM, indicating moderate potency compared to established anti-inflammatory agents .
Study 2: Anticancer Activity
A recent in vitro study evaluated the cytotoxic effects of this compound on glioma cells. The results demonstrated that at concentrations above 15 µM, the compound effectively reduced cell viability by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in Annexin V-positive cells, confirming apoptotic cell death .
Study 3: Neuroprotection
In neuroprotective assays using primary neuronal cultures exposed to oxidative stress, this compound demonstrated significant protective effects. The compound decreased reactive oxygen species (ROS) levels and improved cell survival rates by approximately 40% at a concentration of 5 µM .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : CHBrFNOS
- Molecular Weight : 296.14 g/mol
- CAS Number : 1934411-19-4
The compound features a thiophene ring substituted with a bromine atom and a pyrrolidine moiety bearing difluoromethyl groups, which contribute to its unique reactivity and biological properties.
Pharmaceutical Applications
The primary application of (5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone lies in its potential as a pharmaceutical agent. Research indicates that thiophene derivatives can act as inhibitors of various enzymes involved in disease processes.
Anticancer Properties
Recent investigations have explored the anticancer potential of thiophene derivatives. The compound has been studied for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vivo Studies
In vivo studies demonstrated that thiophene-based compounds could significantly reduce tumor growth in xenograft models. The mechanism involves the activation of apoptotic pathways and inhibition of tumor angiogenesis .
Neuropharmacological Effects
There is emerging interest in the neuropharmacological effects of this compound. Research suggests that it may exhibit anxiolytic and antidepressant-like activities by modulating neurotransmitter systems.
Experimental Evidence
Behavioral assays in rodent models indicated that administration of this compound resulted in reduced anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Brominated Heterocyclic Methanones
1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8)
- Structural Differences : Replaces the thiophene with a pyridine ring and substitutes the difluoropyrrolidine with a methyl group.
- However, the lack of the difluoropyrrolidine group reduces conformational rigidity .
- Similarity Score : 0.93 (based on brominated aromatic core) .
(5-Bromopyridin-3-yl)(phenyl)methanone (CAS 59105-50-9)
- Structural Differences : Substitutes thiophene with pyridine and replaces difluoropyrrolidine with a phenyl group.
- Impact : The phenyl group introduces lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorinated pyrrolidine .
Key Trends :
Difluoropyrrolidinyl Methanones
(5-Aminopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
- Structural Differences: Replaces bromothiophene with aminopyridine.
(R)-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluoropyrrolidin-1-yl)methanone
- Structural Differences : Incorporates a complex imidazo-pyrrolo-pyrazine system instead of bromothiophene.
Key Trends :
Methanone-Linked Heterocycles
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone
- Structural Differences : Replaces bromothiophene with indole and dihydropyrazole.
- Impact : The indole’s NH group introduces hydrogen-bonding capacity, while steric hindrance in the indole fragment reduces rotational freedom compared to thiophene .
Cyclopentyl(1-Indole-3-yl)methanone
- Structural Differences : Uses cyclopentyl instead of difluoropyrrolidine.
- Impact: The non-fluorinated cyclopentyl group increases lipophilicity but may accelerate metabolic clearance .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 3,3-difluoropyrrolidine group in the target compound likely resists oxidative metabolism, similar to CP-93,393 metabolites where fluorinated groups reduced degradation .
- Synthetic Accessibility : and suggest that bromothiophene derivatives are synthesized via nucleophilic acyl substitution or Suzuki-Miyaura coupling, which may apply to the target compound.
Q & A
Q. What synthetic methodologies are recommended for preparing (5-Bromothiophen-3-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone?
A two-step approach is typically employed:
Synthesis of the bromothiophene precursor : Bromination of thiophene derivatives (e.g., 2-acetyl-5-bromothiophene) using reagents like NBS (N-bromosuccinimide) under controlled conditions (mp: 94–95°C, bp: 103°C/4 mm) .
Coupling with 3,3-difluoropyrrolidine : Utilize a nucleophilic acyl substitution or oxidative amidation. For methanone formation, solvent-free oxidative functionalization of aldehydes with amines (e.g., pyrazole derivatives) using substoichiometric oxoammonium nitrate (yield: 86%) is effective .
Q. Key Considerations :
- Purification via extraction or chromatography to avoid byproducts.
- Monitor reaction progress using TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- NMR Spectroscopy : - and -NMR to confirm the presence of the difluoropyrrolidine moiety and bromothiophene substituent.
- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~308.1 g/mol).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The 3,3-difluoropyrrolidine ring adopts a puckered conformation, influencing crystallographic symmetry .
Advanced Research Questions
Q. How does the 3,3-difluoropyrrolidine moiety influence biological activity as a dipeptidyl peptidase IV (DPP-4) inhibitor?
The difluoropyrrolidine group enhances metabolic stability and binding affinity to DPP-4’s catalytic site. Key Findings :
Q. Experimental Design :
- Compare analogs with non-fluorinated pyrrolidine to assess fluorine’s role.
- Use competitive inhibition assays with fluorescent substrates (e.g., Gly-Pro-AMC).
Q. What computational strategies model the compound’s interaction with DPP-4?
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding poses. The bromothiophene group occupies the S1 hydrophobic pocket, while the difluoropyrrolidine interacts with Ser630 and Tyr547 residues .
- QSAR Studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency ().
Data Contradiction Note :
Divergent docking scores may arise from protonation states of the pyrrolidine nitrogen. Use molecular dynamics (MD) simulations at physiological pH to resolve discrepancies .
Q. How can researchers address contradictions in reported synthetic yields or reaction conditions?
Case Study : Oxidative amidation yields vary with oxidant choice.
- Substoichiometric oxoammonium nitrate (4-acetamido-TEMPO nitrate) improves efficiency (yield: 86%) compared to stoichiometric AcNH-TEMPOBF (yield: 60–70%) .
- Optimization Steps :
- Screen solvents (e.g., THF vs. DMF) for solubility.
- Adjust temperature (55°C optimal for avoiding side reactions).
Q. What in vitro/in vivo models evaluate the compound’s pharmacokinetics (PK)?
- In Vitro :
- Metabolic stability in liver microsomes (human/rat).
- Plasma protein binding (equilibrium dialysis).
- In Vivo :
Data Interpretation :
Species-specific differences in clearance (e.g., faster in rats vs. humans) necessitate allometric scaling for clinical dose prediction .
Q. How does the bromothiophene substituent affect electronic properties and reactivity?
- Electron-Withdrawing Effect : The bromine atom reduces electron density on the thiophene ring, stabilizing intermediates in nucleophilic substitutions.
- Reactivity : Bromine facilitates cross-coupling (e.g., Suzuki-Miyaura) for analog synthesis.
Q. Spectroscopic Evidence :
- UV-Vis: shifts from 280 nm (non-brominated) to 295 nm (brominated) due to conjugation disruption .
Q. What strategies improve metabolic stability in analogs?
- Structural Modifications :
- Replace bromine with CF to reduce oxidative debromination.
- Introduce steric hindrance near the pyrrolidine nitrogen (e.g., methyl groups) to slow CYP3A4 metabolism .
- Prodrug Approach : Esterify the methanone carbonyl to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
